molecular formula C17H10FNO4S2 B11118564 4-fluoro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide

4-fluoro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide

Cat. No.: B11118564
M. Wt: 375.4 g/mol
InChI Key: BVNUXBFJKISTIP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-FLUORO-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with 2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

4-FLUORO-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.

Scientific Research Applications

4-FLUORO-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}BENZENE-1-SULFONAMIDE is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-FLUORO-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}BENZENE-1-SULFONAMIDE include:

Properties

Molecular Formula

C17H10FNO4S2

Molecular Weight

375.4 g/mol

IUPAC Name

4-fluoro-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzenesulfonamide

InChI

InChI=1S/C17H10FNO4S2/c18-10-5-7-11(8-6-10)25(21,22)19-14-9-15-16(23-17(20)24-15)13-4-2-1-3-12(13)14/h1-9,19H

InChI Key

BVNUXBFJKISTIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=O)S3)NS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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